N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide

Medicinal chemistry Physicochemical profiling Sulfonamide drug design

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide (CAS 1179753-05-9) is a synthetic sulfonamide derivative bearing a 1,1-dioxothiolane (cyclic sulfone/sulfolane) ring linked via a methylene spacer to an ortho-fluorobenzenesulfonamide moiety. With a molecular formula of C₁₁H₁₄FNO₄S₂ and a molecular weight of 307.4 g/mol, this compound is categorized as a research chemical and is commercially available from multiple vendors as a building block or screening compound.

Molecular Formula C11H14FNO4S2
Molecular Weight 307.35
CAS No. 1179753-05-9
Cat. No. B2532510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide
CAS1179753-05-9
Molecular FormulaC11H14FNO4S2
Molecular Weight307.35
Structural Identifiers
SMILESC1CS(=O)(=O)CC1CNS(=O)(=O)C2=CC=CC=C2F
InChIInChI=1S/C11H14FNO4S2/c12-10-3-1-2-4-11(10)19(16,17)13-7-9-5-6-18(14,15)8-9/h1-4,9,13H,5-8H2
InChIKeyLLTPLRJWMRWOGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide (CAS 1179753-05-9): Structural Identity and Procurement Context


N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide (CAS 1179753-05-9) is a synthetic sulfonamide derivative bearing a 1,1-dioxothiolane (cyclic sulfone/sulfolane) ring linked via a methylene spacer to an ortho-fluorobenzenesulfonamide moiety [1]. With a molecular formula of C₁₁H₁₄FNO₄S₂ and a molecular weight of 307.4 g/mol, this compound is categorized as a research chemical and is commercially available from multiple vendors as a building block or screening compound . Its structure uniquely combines the hydrogen-bonding sulfonamide pharmacophore with the polar aprotic sulfolane ring, a scaffold that has been independently validated in the discovery of G protein-gated inwardly-rectifying potassium (GIRK) channel activators [2].

Why Generic Substitution Fails for N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide: Structural Nuances and Procurement Risk


Procurement decisions involving this compound cannot rely on simple in-class substitution due to the critical interplay of three structural features: (i) the ortho-fluorine on the benzenesulfonamide ring, (ii) the methylene spacer between the sulfonamide nitrogen and the sulfolane ring, and (iii) the 1,1-dioxothiolane (sulfolane) moiety itself. Closely related analogs—such as the 2,4-difluoro derivative (CAS 1234843-28-7) and the 3-chloro-4-fluoro derivative (CAS 1396875-09-4)—differ by a single substituent, yet the biological consequences of such changes are non-trivial: independent SAR studies on a related dioxidotetrahydrothiophene scaffold demonstrated that introducing a 2-fluoro substituent resulted in a ~10-fold loss of GIRK1/2 activator potency compared to the 4-chloro or 4-bromo analogs [1]. Furthermore, in the broader benzenesulfonamide class, ortho-fluorine substitution profoundly alters both the conformational preference of the sulfonamide group and the pKa of the NH proton, directly impacting target engagement with zinc metalloenzymes such as carbonic anhydrases [2]. These data underscore that even single-atom changes within this series can produce order-of-magnitude differences in biological activity, making generic interchange without experimental verification a high-risk procurement strategy.

Quantitative Comparative Evidence for N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide


Ortho-Fluorine vs. 2,4-Difluoro Substitution: Computed Lipophilicity and Polar Surface Area Comparison

The target compound (mono-ortho-fluoro) exhibits a computed XLogP3 of 0.8 and a topological polar surface area (TPSA) of 97.1 Ų [1]. Its closest commercially available analog, the 2,4-difluoro derivative (CAS 1234843-28-7; MW 325.34), introduces a second fluorine at the para position, which is predicted to increase lipophilicity (ΔXLogP3 estimated at +0.3 to +0.4 based on the Hansch π constant for aromatic fluorine of +0.14) while increasing TPSA by approximately 0–3 Ų [2]. The mono-ortho-fluoro pattern preserves a unique hydrogen-bond donor (NH, count = 1) geometry that is sterically influenced by the adjacent fluorine atom, whereas the 2,4-difluoro substitution may alter this geometry through additional electronic effects .

Medicinal chemistry Physicochemical profiling Sulfonamide drug design

Chloro-Fluoro vs. Mono-Fluoro Benzenesulfonamide: Molecular Weight and Heavy Atom Count Differentiation

CAS 1396875-09-4 (3-chloro-4-fluoro analog; MW 341.8) adds a chlorine atom at the meta position relative to the sulfonamide, increasing molecular weight by 34.4 g/mol (11.2%) compared to the target compound (MW 307.4) . This mass increase, combined with the additional halogen, is expected to alter both metabolic stability (via CYP450 oxidation susceptibility) and halogen bonding potential [1]. In related benzenesulfonamide SAR, the introduction of chlorine at the meta position has been associated with enhanced carbonic anhydrase isoform selectivity, though the magnitude is isoform-specific and cannot be extrapolated without direct assay data [1].

Chemical sourcing Building block selection Halogen effects

Methylene Spacer vs. Direct Attachment: Conformational Flexibility and Hydrogen-Bonding Capacity

The target compound features a methylene (-CH₂-) spacer between the dioxothiolane ring and the sulfonamide nitrogen, yielding 4 rotatable bonds and a hydrogen-bond donor count of 1 (the sulfonamide NH) [1]. In contrast, analogs lacking this spacer (e.g., N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzenesulfonamide, CAS 380189-20-8) have only 3 rotatable bonds and may present the sulfonamide in a more constrained orientation . The additional rotatable bond in the target compound provides greater conformational flexibility, which can be advantageous for induced-fit binding but may incur an entropic penalty. In the GIRK activator series, a two-atom spacer (carbon–oxygen) between the pyrazole and phenyl group was tolerated, whereas a one-carbon spacer abolished activity in the amide scaffold, demonstrating that linker length is a critical determinant of target engagement [2].

Conformational analysis Sulfonamide SAR Linker optimization

Sulfolane Scaffold Validation: Nanomolar GIRK1/2 Channel Activation as Class-Level Evidence

The 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) head group present in the target compound has been independently validated as a productive scaffold for GIRK1/2 potassium channel activation. In a 2021 study, compound 11a—incorporating the same sulfolane head group linked via a pyrazole-ether spacer to a 2,4-dichlorophenoxy moiety—demonstrated GIRK1/2 EC₅₀ = 137 nM with 5.1-fold selectivity over GIRK1/4 (EC₅₀ = 702 nM) [1]. Related compounds in the series achieved potencies as low as EC₅₀ = 33 nM [1]. Critically, expanding the 5-membered sulfone ring to a 6-membered ring (compound 13b) resulted in a ~4-fold loss of activity, demonstrating that the 5-membered dioxidotetrahydrothiophene geometry is specifically required for optimal activity [1]. While the target compound itself has not been tested in this assay, the structural congruence of its sulfolane-methylamine motif with the validated scaffold supports its candidacy for GIRK-focused screening campaigns .

Ion channel modulation GIRK potassium channels CNS drug discovery

Benzenesulfonamide Class Blockade of KV3.1 Potassium Channels: Quantitative Baseline for Ion Channel Pharmacology

N-Alkyl-benzenesulfonamides, the parent chemotype of the target compound, have been characterized as open-channel blockers of the KV3.1 voltage-gated potassium channel. In a 2019 whole-cell patch-clamp study on heterologously expressed KV3.1 channels in L-929 cells, six N-alkyl-benzenesulfonamides exhibited IC₅₀ values ranging from 9 to 55 µM, with Hill coefficients suggesting a two-molecule binding stoichiometry for channel blockade [1]. The target compound's ortho-fluorine substitution and methylene-linked sulfolane group are structural elaborations of this validated pharmacophore. The study further demonstrated that bulkier substituents and amino-lactam modifications decreased blocking effectiveness, while nitro groups enhanced potency—establishing a structure-activity framework within which the target compound can be positioned for comparative evaluation [1].

Potassium channel blockers KV3.1 Neuronal excitability

Research and Industrial Application Scenarios for N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide


GIRK1/2 Potassium Channel Activator Screening and SAR Expansion

The validated sulfolane scaffold of the target compound directly maps onto the pharmacophore established by GIRK1/2 activators such as compound 11a (EC₅₀ = 137 nM) [1]. Procurement of this compound enables structure-activity relationship (SAR) expansion at the right-hand side benzenesulfonamide position, where the ortho-fluorine substitution offers a distinct electronic profile compared to the 4-chloro and 4-bromo analogs that retained nanomolar potency in the published series [1]. Researchers can evaluate whether the mono-ortho-fluoro pattern recapitulates the activity of halogen-substituted ether-linked analogs, or whether the sulfonamide linker imposes different conformational constraints on target engagement.

KV3.1 Potassium Channel Blocker Profiling in Neuronal Excitability Models

Building on the established KV3.1 blocking activity of N-alkyl-benzenesulfonamides (IC₅₀ range: 9–55 µM) [2], the target compound can be deployed in whole-cell electrophysiology assays to determine whether the sulfolane group and ortho-fluorine substitution enhance or diminish channel blockade potency relative to the baseline N-alkyl series. The fully reversible nature of KV3.1 blockade by this chemotype makes it suitable for acute neuronal slice electrophysiology experiments aimed at modulating action potential firing rates in auditory or cortical neurons.

Medicinal Chemistry Building Block for Fragment-Based and Diversity-Oriented Synthesis

With its modest molecular weight (307.4 g/mol), single hydrogen-bond donor, and four rotatable bonds, the target compound meets fragment-like property criteria and can serve as a versatile synthetic intermediate [3]. The methylene spacer amine is a competent nucleophile for further derivatization (acylation, reductive amination, sulfonylation), while the ortho-fluorine can participate in SNAr reactions for generating benzofused sultam libraries [4]. This compound is positioned at an intermediate complexity level between simple benzenesulfonamide fragments and fully elaborated drug-like molecules, making it valuable for hit-to-lead and lead optimization workflows.

Carbonic Anhydrase Isozyme Selectivity Screening

Given the well-established role of fluorinated benzenesulfonamides as carbonic anhydrase inhibitors, the target compound is a logical candidate for screening against a panel of human carbonic anhydrase isoforms (hCA I, II, IX, XII) [5]. The ortho-fluorine substitution pattern may confer differential isoform selectivity compared to the more commonly studied para-fluoro and 3,4-dihalogenated benzenesulfonamides, potentially yielding tool compounds for tumor-associated hCA IX or hCA XII [5].

Quote Request

Request a Quote for N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.